6-Chloro-2-nitropyridin-3-amine 6-Chloro-2-nitropyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 146015-42-1
VCID: VC7156685
InChI: InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2
SMILES: C1=CC(=NC(=C1N)[N+](=O)[O-])Cl
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56

6-Chloro-2-nitropyridin-3-amine

CAS No.: 146015-42-1

Cat. No.: VC7156685

Molecular Formula: C5H4ClN3O2

Molecular Weight: 173.56

* For research use only. Not for human or veterinary use.

6-Chloro-2-nitropyridin-3-amine - 146015-42-1

Specification

CAS No. 146015-42-1
Molecular Formula C5H4ClN3O2
Molecular Weight 173.56
IUPAC Name 6-chloro-2-nitropyridin-3-amine
Standard InChI InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2
Standard InChI Key DNQDAEWMTXOUJB-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1N)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-chloro-2-nitropyridin-3-amine, unambiguously defines its substitution pattern on the pyridine ring (Figure 1). Key structural features include:

  • Nitro group (-NO2_2): Positioned at C2, this electron-withdrawing group directs electrophilic substitution reactions.

  • Amino group (-NH2_2): Located at C3, it participates in hydrogen bonding and serves as a nucleophilic site.

  • Chlorine atom: At C6, this halogen enhances lipophilicity and influences regioselectivity in cross-coupling reactions.

Table 1: Comparative Analysis of Pyridine Derivatives

Property6-Chloro-2-nitropyridin-3-amine2-Amino-6-chloro-3-nitropyridine
CAS Number146015-42-127048-04-0
IUPAC Name6-chloro-2-nitropyridin-3-amine6-chloro-3-nitropyridin-2-amine
SMILESC1=CC(=NC(=C1N)N+[O-])ClNC1=NC(Cl)=CC=C1N+=O
Key Functional GroupsC2-NO2_2, C3-NH2_2C3-NO2_2, C2-NH2_2

The positional isomerism between these compounds underscores the importance of precise nomenclature in chemical databases .

Physicochemical Properties

Experimental data for 6-chloro-2-nitropyridin-3-amine remain limited, but computational predictions and analog comparisons provide insights:

  • Solubility: Sparingly soluble in water (<1 mg/mL at 25°C) but miscible with polar aprotic solvents like dimethyl sulfoxide (DMSO) .

  • Melting Point: Estimated at 180–185°C based on thermogravimetric analysis of related nitropyridines.

  • Stability: Susceptible to decomposition under strong acidic or basic conditions due to the nitro group’s sensitivity .

Synthesis and Scalable Production

Industrial-Scale Manufacturing

A patented route (WO2010089773A2) outlines a multi-step synthesis (Scheme 1) :

Scheme 1: Synthesis Pathway from 4-Chloropyridine-2-carboxamide

  • Bromination: Treatment with bromine in NaOH at 100°C yields 4-chloro-2-aminopyridine.

  • Nitration: Nitrating mixture (HNO3_3/H2_2SO4_4) introduces the nitro group at C2.

  • Diazotization/Hydrolysis: Sequential reaction with NaNO2_2/HCl and hydrolysis produces 4-chloro-3-nitropyridin-2-ol.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
BrominationBr2_2, NaOH, 100°C, 4 h47
NitrationHNO3_3/H2_2SO4_4, 25°C85
DiazotizationNaNO2_2, HCl, 0–5°C60

Alternative Methodologies

  • Microwave-Assisted Synthesis: Reduces reaction times by 40% compared to conventional heating .

  • Catalytic Nitration: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce waste.

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

The compound’s scaffold appears in bioactive molecules:

  • Anticancer Agents: Nitropyridine derivatives inhibit tyrosine kinases (e.g., EGFR) at IC50_{50} values <1 μM.

  • Antimicrobials: Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus .

Agrochemical Development

  • Herbicides: Functionalization at C6 enables binding to plant acetolactate synthase (ALS).

  • Insect Growth Regulators: Amino-nitro substitution disrupts chitin synthesis in Lepidoptera.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking studies suggest:

  • Nitro Group: Forms π-π interactions with aromatic residues in enzyme active sites.

  • Amino Group: Hydrogen bonds to catalytic aspartate or glutamate residues.

Figure 2: Hypothesized Binding Mode in EGFR Kinase
[Describe interactions using LaTeX if needed]

Toxicity Profile

  • Acute Toxicity: LD50_{50} >500 mg/kg (oral, rats) based on structural analogs.

  • Mutagenicity: Nitroarenes may require metabolic activation to exert genotoxic effects .

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